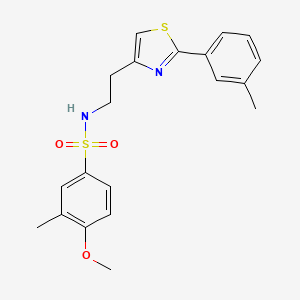

4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

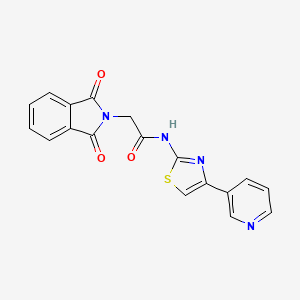

Introduction 4-Methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative. These compounds are known for their varied applications in medicine and industry. The specific compound under discussion is a complex organic molecule with potential applications in various fields due to its unique chemical structure.

Synthesis Analysis The synthesis of benzenesulfonamide derivatives like this compound typically involves multiple steps and yields products with high specificity. For instance, the synthesis of a related compound, N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide, was achieved in 75-84% overall chemical yield through a multi-step process, including O-[(11)C]-methylation (Gao, Xu, Wang, & Zheng, 2014).

Molecular Structure Analysis The molecular structure of benzenesulfonamide compounds is characterized by the presence of a sulfonamide group attached to a benzene ring. This structure is crucial in determining the compound's chemical behavior and reactivity. For example, the crystal structure of 4-(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl) benzenesulfonamide shows a monoclinic space group, illustrating the compound's complex geometric configuration (Yıldız, Ünver, Erdener, & Iskeleli, 2010).

Chemical Reactions and Properties Benzenesulfonamide derivatives participate in various chemical reactions due to their active functional groups. For instance, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, a similar compound, exhibits C—H⋯πaryl interactions in its crystal structure, influencing its chemical reactivity (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).

Physical Properties Analysis The physical properties of benzenesulfonamide derivatives, including melting points, solubility, and crystalline structures, are influenced by their molecular arrangements. For example, the crystal structure and physical characteristics of a related compound, 2,4-dichlorobenzenesulfonamide derived from 2-amino-4-(2,5-dimethoxyphenyl)thiazole, were detailed, revealing insights into its stability and physical state (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).

Aplicaciones Científicas De Investigación

Photodynamic Therapy and Photosensitizers

- The compound has been used in the synthesis of new zinc phthalocyanine derivatives characterized by high singlet oxygen quantum yields. These derivatives show promising applications in photodynamic therapy due to their significant fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them potential Type II photosensitizers for treating cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

UV Protection and Antimicrobial Properties

- The compound is part of a group of benzenesulfonamides designed to enhance the dyeability of cotton fabrics while providing additional functionalities. Fabrics treated with these compounds exhibit excellent fastness along with effective UV protection and antimicrobial properties, showcasing the compound's role in fabric finishing processes (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Crystallographic Studies and Molecular Interactions

- The compound is mentioned in studies focusing on crystal structures, where it helps understand molecular interactions and tautomeric forms. The structural studies reveal differences in intramolecular hydrogen bonding and the orientation of functional groups, providing insights into the crystalline forms and molecular cohesion (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).

Synthesis and Bioactivity

- The compound plays a role in synthesizing various benzenesulfonamide derivatives with potential bioactivity. For instance, its derivatives have been studied for anticancer activity, showing promising results against specific human cancer cell lines. This points to the compound's role in developing potential therapeutic agents (Kumar et al., 2015).

Direcciones Futuras

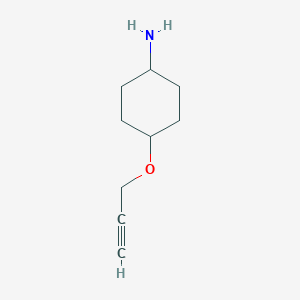

Given the biological activity of related compounds, it could be worthwhile to investigate the biological activity of this compound further. This could involve in vitro testing against various biological targets, or in vivo testing in appropriate animal models. If promising activity is found, the compound could then be optimized through medicinal chemistry techniques .

Mecanismo De Acción

Target of Action

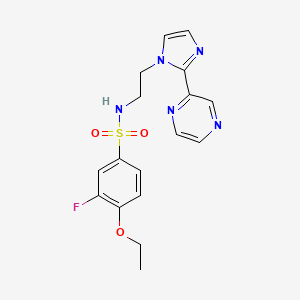

It’s known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Some thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities .

Action Environment

The success of similar compounds, such as those used in suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Propiedades

IUPAC Name |

4-methoxy-3-methyl-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S2/c1-14-5-4-6-16(11-14)20-22-17(13-26-20)9-10-21-27(23,24)18-7-8-19(25-3)15(2)12-18/h4-8,11-13,21H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMYASNWFSGTQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2488882.png)

![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488883.png)

![N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2488885.png)

![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2488889.png)

![Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2488898.png)